molecular formula C18H15BrS B1589774 Triphenylsulfonium Bromide CAS No. 3353-89-7

Triphenylsulfonium Bromide

Cat. No. B1589774
CAS RN: 3353-89-7
M. Wt: 343.3 g/mol
InChI Key: VMJFYMAHEGJHFH-UHFFFAOYSA-M
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Patent
US06924323B2

Procedure details

In 200 ml of benzene were dissolved 21.1 g (0.1 mol) of diphenylsulfoxide, and 160.0 g (0.6 mol) of aluminum bromide at room temperature were added thereto, followed by allowing to react at 80° C. for 2 hours with stirring. The reaction solution was poured into 1000 ml of ice and extracted 3 times with methylene chloride. Thus obtained organic layer was dried over anhydrous magnesium sulfate, followed by concentration under reduced pressure to give 22.0 g (yield: 64%) of triphenylsulfonium bromide as a white crystal.
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
21.1 g
Type
reactant
Reaction Step Two
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br-:15].[Al+3].[Br-].[Br-]>C1C=CC=CC=1>[Br-:15].[C:1]1([S+:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4,6.7|

Inputs

Step One
Name
ice
Quantity
1000 mL
Type
reactant
Smiles
Step Two
Name
Quantity
21.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)C1=CC=CC=C1
Name
Quantity
160 g
Type
reactant
Smiles
[Br-].[Al+3].[Br-].[Br-]
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to react at 80° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Thus obtained organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 128.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.